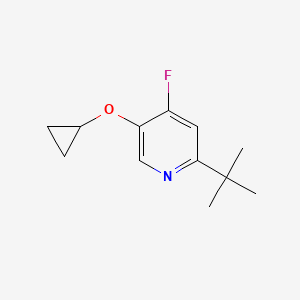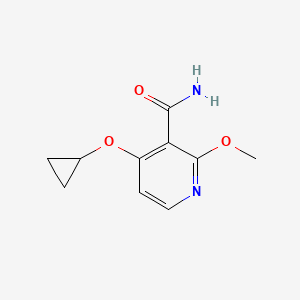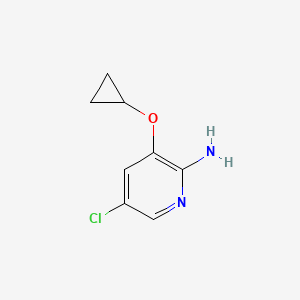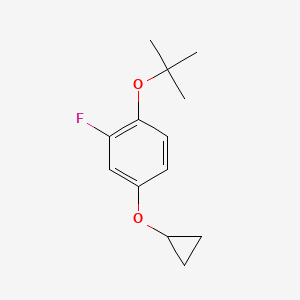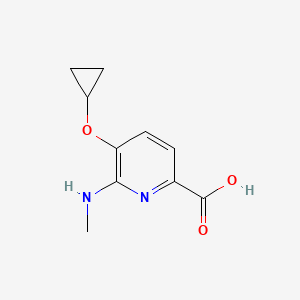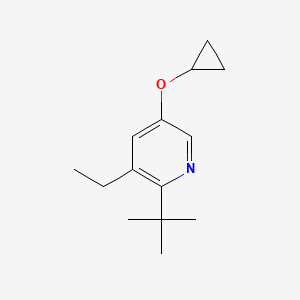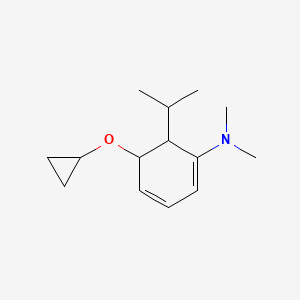
2-Tert-butoxy-5-cyclopropoxy-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-3-fluoropyridine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of an aryl or vinyl boron reagent with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification techniques like crystallization, distillation, and chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-3-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-5-cyclopropoxy-3-fluoropyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: In industrial settings, the compound might be used in the development of new materials, pharmaceuticals, or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the fluoropyridine moiety may interact with aromatic residues in protein active sites, while the tert-butoxy and cyclopropoxy groups could influence the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Tert-butoxy-5-cyclopropoxy-3-fluoropyridine can be compared with other similar compounds, such as:
2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine: This compound has a similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Tert-butoxy-3-cyclopropoxy-5-fluoropyridine: This is another isomer with the tert-butoxy and cyclopropoxy groups in different positions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H16FNO2 |
|---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-fluoro-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11-10(13)6-9(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MOPPSUATVJFIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


